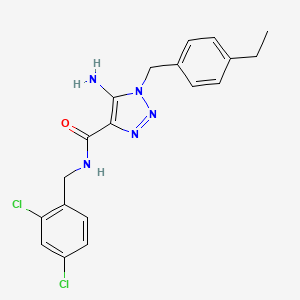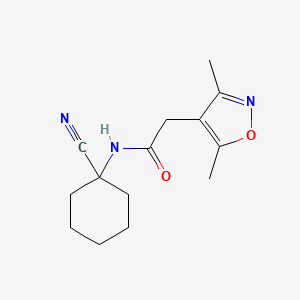![molecular formula C16H16N4O4 B2555603 1,3-Dimetil-7-fenoximetil-6,7-dihidro-1H-oxazolo[2,3-f]purina-2,4-diona CAS No. 78960-54-0](/img/structure/B2555603.png)
1,3-Dimetil-7-fenoximetil-6,7-dihidro-1H-oxazolo[2,3-f]purina-2,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-7-phenoxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione is a complex organic compound with the molecular formula C16H16N4O4 It is known for its unique structure, which includes an oxazolo ring fused to a purine core
Aplicaciones Científicas De Investigación
1,3-Dimethyl-7-phenoxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-phenoxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with an appropriate oxazolo precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-7-phenoxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxymethyl group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-7-phenoxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione: Known for its use in pharmaceuticals.
7-(Isopropoxymethyl)-1,3-dimethyl-6,7-dihydro[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione: Another derivative with similar structural features.
Propiedades
IUPAC Name |
2,4-dimethyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-18-13-12(14(21)19(2)16(18)22)20-8-11(24-15(20)17-13)9-23-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPWCBRZWTYFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(OC3=N2)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642613 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide](/img/structure/B2555522.png)
![N-(3-chloro-4-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2555523.png)

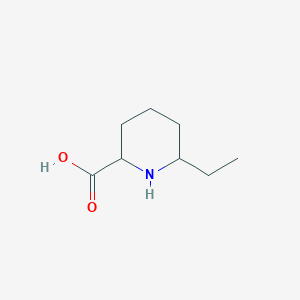
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2555527.png)
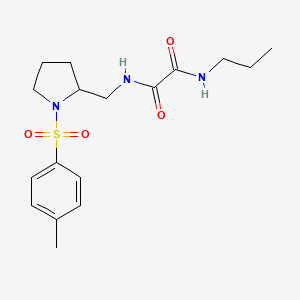
![2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2555532.png)
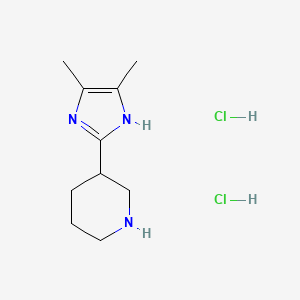
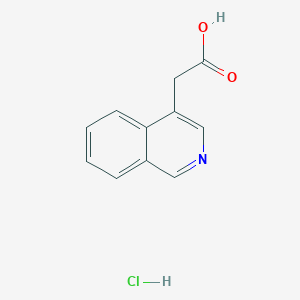
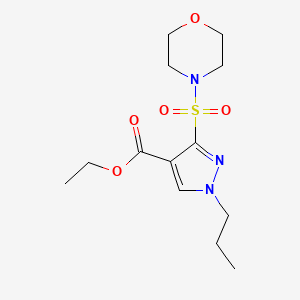
![2-({1-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2555540.png)
